6,11-Di-O-acetylalbrassitriol
Description
Significance of Sesquiterpenoids in Chemical Biology Research
Sesquiterpenoids are a major class of natural products built from three five-carbon isoprene (B109036) units, resulting in a 15-carbon skeleton. fiveable.me Fungi are a particularly rich source of these compounds. encyclopedia.pub The immense structural diversity of sesquiterpenoids has made them a focal point in chemical biology and drug discovery. fiveable.meencyclopedia.pub
These compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and insect antifeedant properties. fiveable.menih.govmdpi.com This functional diversity allows them to serve various ecological roles, such as acting as chemical defense agents for their producing organism. fiveable.menih.gov In chemical biology research, sesquiterpenoids are valuable as molecular probes to investigate biological pathways and as lead structures for the development of new therapeutic agents. mdpi.commdpi.com Their complex architectures also present compelling challenges and opportunities in the field of total synthesis.
Overview of Albrassitriol (B161333) and Related Drimane (B1240787) Sesquiterpenoids
The parent compound, albrassitriol, is a drimane-type sesquiterpenoid, which possesses a 4,4,10-trimethyldecalin skeleton. thieme-connect.comacs.org This class of compounds has garnered significant interest due to potent biological activities observed in related structures, such as antifeedant and molluscicidal effects. nih.govthieme-connect.com
Albrassitriol itself was first isolated from the fungus Alternaria brassicae, a plant pathogen responsible for black spot disease in canola. molnova.comresearchgate.net Research into the metabolites of plant pathogens like Botrytis cinerea has also led to the identification of numerous related sesquiterpenoids. acs.orgtandfonline.complos.org This fungus produces two main families of phytotoxic metabolites: the sesquiterpenoid botrydial (B1222968) and its derivatives, and the polyketide botcinic acid and its relatives. plos.orgnih.gov While a mutant fungus lacking only one of these toxins may not show reduced virulence, a double mutant deficient in both exhibits significantly less aggressive infection, demonstrating a redundant yet crucial role for these compounds in the fungus's pathogenicity. plos.orgnih.gov
Further research has uncovered a variety of drimane sesquiterpenoids from other fungal sources as well. For instance, cultures of a Penicillium species have yielded albrassitriol alongside new derivatives like 12-hydroxyalbrassitriol. nih.govtandfonline.com
Historical Context of 6,11-Di-O-acetylalbrassitriol Derivatives Research
The study of albrassitriol and its derivatives is closely linked to investigations into the chemical constituents of phytopathogenic fungi that began several decades ago. The parent compound, (–)-albrassitriol (drim-7-ene-6α,9α,11-triol), was identified from Alternaria brassicae. researchgate.net Its acetylated derivative, this compound, was subsequently reported as a metabolite from the same fungus. molnova.com
The structural elucidation of these compounds was accomplished through spectroscopic methods, and their chemical synthesis has also been a subject of research. For example, a semisynthesis of (–)-albrassitriol and its isomer (–)-epi-albrassitriol has been achieved starting from (+)-larixol, a naturally abundant labdane (B1241275) diterpene. researchgate.netthieme-connect.com These synthetic efforts are crucial for confirming structures, exploring structure-activity relationships, and providing larger quantities of these compounds for further biological investigation. Research has also shown that albrassitriol and related compounds can be isolated from other fungi, such as Penicillium species, indicating a broader distribution of these metabolites in the fungal kingdom. nih.govtandfonline.combiocrick.com
Structure
3D Structure
Properties
IUPAC Name |
(4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-12-10-15(24-14(3)21)16-17(4,5)8-7-9-18(16,6)19(12,22)11-23-13(2)20/h10,15-16,22H,7-9,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMHWNOQJZHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(COC(=O)C)O)C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Production of 6,11 Di O Acetylalbrassitriol
Microbial Sources and Biosynthetic Origin
The origins of 6,11-Di-O-acetylalbrassitriol have been identified in specific fungal species, which are key to its natural production.
Isolation from Penicillium sp. Cultures
While the genus Penicillium is a well-documented and rich source of a diverse array of secondary metabolites, direct scientific literature detailing the isolation of this compound from any Penicillium species is not available in the reviewed sources. sci-hub.semdpi.com Fungi of this genus are known to produce a wide range of bioactive compounds, including antibiotics and other metabolites, which are often extracted and purified using various chromatographic techniques. mdpi.com However, specific evidence linking Penicillium to the production of this compound has not been established in the available research.
Identification as a Metabolite of Alternaria brassicae
This compound has been identified as a secondary metabolite produced by the phytopathogenic fungus Alternaria brassicae. scispace.com This fungus is known to cause black spot disease in Brassica crops. scispace.com The production of various phytotoxins by A. brassicae is a characteristic feature of its interaction with host plants. mdpi.comapsnet.org These toxins, including this compound, are synthesized by the fungus and can be isolated from its culture filtrates. scispace.com The biosynthesis of such secondary metabolites in Alternaria species is a complex process, often involving intricate enzymatic pathways. mdpi.com
Methodologies for Natural Product Extraction and Purification
The isolation of this compound from fungal cultures involves a multi-step process that leverages advanced separation techniques to achieve a high degree of purity.
Advanced Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)
The purification of toxins produced by Alternaria brassicae and other fungi relies heavily on chromatographic methods. apsnet.orgucl.ac.uk High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and analysis of these metabolites. core.ac.ukmdpi.comnih.gov Different column types, such as C-18, are utilized in HPLC systems to separate compounds based on their physicochemical properties. ucl.ac.uknih.gov
Column chromatography is another fundamental technique employed in the purification process. apsnet.org Various stationary phases are used, including silica (B1680970) gel and Sephadex, to fractionate the crude extract and isolate the target compound. apsnet.orgresearchgate.net The choice of solvent systems for elution is critical for achieving effective separation.
Table 1: Examples of Chromatographic Techniques Used in Fungal Metabolite Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |
| High-Performance Liquid Chromatography (HPLC) | C-18 | Methanol/Water Gradient | Fine purification and analysis of Alternaria toxins. nih.gov |
| Column Chromatography | Silica Gel | Ethyl Acetate (B1210297)/Hexane Gradient | Initial fractionation of crude extracts. ucl.ac.uk |
| Gel Filtration Chromatography | Sephadex G-150 | Buffered Saline | Separation of molecules based on size. apsnet.org |
| Thin-Layer Chromatography (TLC) | Silica Gel | Dichloromethane/Methanol | Monitoring reaction progress and preliminary separation. researchgate.net |
Optimized Isolation Protocols from Fungal Cultures
Optimized protocols for the isolation of secondary metabolites from fungal cultures typically begin with large-scale fermentation in a suitable liquid or solid medium. mdpi.com After the incubation period, the fungal biomass is separated from the culture broth. The target compounds, which may be present in both the mycelium and the filtrate, are then extracted using organic solvents like ethyl acetate or methanol. ucl.ac.ukresearchgate.net
The crude extract is then subjected to a series of purification steps. This often involves an initial fractionation using column chromatography with silica gel. ucl.ac.uk Subsequent purification of the fractions containing the desired compound is achieved through techniques like Sephadex column chromatography and preparative HPLC, which offer higher resolution. apsnet.orgresearchgate.net The purity of the final product is typically assessed using analytical HPLC and spectroscopic methods. core.ac.ukmdpi.com
Scaling Up Production for Research and Development
Increasing the production of this compound for research and development purposes presents several challenges. The process involves moving from laboratory-scale flask cultures to larger bioreactors. sci-hub.se This requires the optimization of various fermentation parameters such as media composition, pH, temperature, and aeration to maximize the yield of the desired metabolite. sci-hub.se
Downstream processing, which includes extraction and purification, must also be scalable. sci-hub.se The efficiency of these processes is crucial for obtaining the compound in sufficient quantities and at a reasonable cost. Strategies for enhancing production can include strain improvement of the producing fungus, Alternaria brassicae, through methods like mutagenesis or genetic engineering, although specific applications to this compound are not detailed in the reviewed literature. sci-hub.se The development of cost-effective and efficient large-scale fermentation and purification protocols is a key area of focus for making fungal secondary metabolites more accessible for research. sci-hub.se
Structural Elucidation and Stereochemical Characterization of 6,11 Di O Acetylalbrassitriol
Stereochemical Assignment through Advanced Methods
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is critical. For a molecule with multiple chiral centers like 6,11-Di-O-acetylalbrassitriol, this requires sophisticated methods to establish both the relative and absolute configuration.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. nih.govwikipedia.org This technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis provides a detailed three-dimensional map of electron density, from which the precise position of each atom in the crystal lattice can be determined, unequivocally establishing bond lengths, angles, and the absolute stereochemistry. wikipedia.org
While specific X-ray crystallographic data for this compound has not been published, the structures of related drimane (B1240787) sesquiterpenoids and their synthetic precursors have been confirmed using this technique. ichem.mddntb.gov.ua For instance, the structure of key synthetic intermediates in the synthesis of related labdane (B1241275) diterpenoids has been confirmed by single-crystal X-ray diffraction. ichem.md The successful application of this method to its analogues demonstrates that if a suitable single crystal of this compound could be grown, X-ray analysis would provide unambiguous proof of its absolute configuration.
As a chiral molecule, this compound will rotate the plane of polarized light, a property measured by its specific optical rotation, [α]D. The parent compound, (-)-Albrassitriol, is known to be levorotatory (has a negative optical rotation). Acetylation of the hydroxyl groups at C-6 and C-11 would alter the electronic environment and conformation, resulting in a different specific rotation value. This value is a crucial physical constant for characterizing the compound.
Chiral chromatography is an essential tool for assessing the enantiomeric purity of chiral substances. researchgate.net This technique uses a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. researchgate.net This allows for the separation and quantification of each enantiomer in a mixture. For the synthesis of this compound from an enantiomerically pure source like (-)-Albrassitriol, chiral chromatography would be used to confirm that no racemization occurred during the chemical transformation.
In the absence of X-ray crystal data, computational chemistry has become an indispensable tool for structure elucidation. acs.orgcam.ac.uk Methods such as Density Functional Theory (DFT) are used to perform conformational searches and calculate the energies of different possible arrangements of the molecule in space. For this compound, this would involve determining the most stable conformation of the drimane skeleton and the preferred orientation of the two acetyl groups.
Furthermore, computational methods are vital for validating spectroscopic data. By calculating theoretical NMR chemical shifts or Electronic Circular Dichroism (ECD) spectra for possible stereoisomers and comparing them to experimental data, the correct relative and absolute configuration can be assigned. acs.org This approach has been successfully used to establish the absolute configurations of newly discovered drimane sesquiterpenes from fungal sources. acs.orgmdpi.com
Chiral Chromatography and Optical Rotation Studies
Comparative Structural Analysis with Albrassitriol (B161333) and its Natural Analogues
The structure of this compound is best understood by comparing it to its parent compound, (-)-Albrassitriol, and its natural diastereomer, (-)-6-epi-albrassitriol. anacec.md These compounds share the same bicyclic drimane core but differ in their substitution and stereochemistry.
| Feature | This compound | (-)-Albrassitriol | (-)-6-epi-albrassitriol |
| Structure | ![]() | ![]() | ![]() |
| Molecular Formula | C₁₉H₃₀O₅ | C₁₅H₂₆O₃ | C₁₅H₂₆O₃ |
| Functional Group at C-6 | Acetoxy (-OAc) | Hydroxyl (-OH) | Hydroxyl (-OH) |
| Stereochemistry at C-6 | α-orientation (axial) | α-orientation (axial) | β-orientation (equatorial) |
| Functional Group at C-11 | Acetoxy (-OAc) | Hydroxyl (-OH) | Hydroxyl (-OH) |
| Polarity | Less polar | More polar | More polar |
The key differences are:
Acetylation: this compound has acetyl groups at positions C-6 and C-11, whereas Albrassitriol and its epimer have hydroxyl groups. This conversion of alcohols to esters significantly decreases the polarity of the molecule and removes its ability to act as a hydrogen bond donor.
This comparative analysis highlights how specific chemical modifications (acetylation) and stereochemical variations (epimerization) create a family of related compounds with distinct physical and chemical properties.
Biosynthesis of 6,11 Di O Acetylalbrassitriol
Elucidation of the Albrassitriol (B161333) Biosynthetic Pathway
The fundamental framework of albrassitriol is a drimane-type sesquiterpene, which points to a biosynthetic origin from farnesyl pyrophosphate (FPP). The initial key step is the cyclization of FPP to form the characteristic bicyclic drimane (B1240787) skeleton, a reaction catalyzed by a drimenol (B159378) cyclase. acs.org This enzyme has been identified in fungi such as Aspergillus calidoustus. acs.org
Following the formation of the initial drimenol structure, a series of oxidation reactions occur. These hydroxylations are primarily carried out by cytochrome P450 monooxygenases. acs.org The multistage oxidation at various allylic positions of the drimane skeleton leads to the formation of multiple hydroxyl groups, characteristic of albrassitriol and related compounds. acs.org The biosynthesis of the γ-butyrolactone ring found in many related fungal drimenol derivatives is facilitated by a cluster-associated cytochrome P450 and a FAD-binding oxidoreductase. acs.org
Enzymatic Mechanisms of Acetylation at C-6 and C-11 Positions
The final step in the formation of 6,11-Di-O-acetylalbrassitriol is the specific acetylation of the hydroxyl groups at the C-6 and C-11 positions of the albrassitriol core. This reaction is catalyzed by acetyltransferases, enzymes that transfer an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl groups of the substrate.
While the specific acetyltransferases responsible for the biosynthesis of this compound have not been fully characterized in the public domain, the general mechanism is well-understood. The hydroxyl group at the C-6 and C-11 positions of albrassitriol would act as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl-CoA. This results in the formation of a tetrahedral intermediate, which then collapses to form the acetylated product and coenzyme A. The stereospecificity of these enzymes ensures that only the hydroxyl groups at the C-6 and C-11 positions are acetylated.
Precursor Feeding Studies in Fungal Systems
Precursor feeding studies are a powerful tool for elucidating biosynthetic pathways. In the context of this compound, such studies would involve feeding isotopically labeled precursors to fungal cultures known to produce the compound. For instance, feeding labeled acetate (B1210297) or mevalonate (B85504) could confirm their roles as primary building blocks for the sesquiterpenoid backbone.
While specific precursor feeding studies for this compound are not extensively detailed in available literature, studies on similar drimane sesquiterpenoids in fungi provide a model. For example, bioconversion studies of drimenol and its acetate derivative have been investigated in Aspergillus niger, demonstrating the fungus's capacity to hydroxylate the drimane skeleton. researchgate.net Such experiments are fundamental to tracing the flow of atoms from simple precursors to the final complex natural product.
Identification and Characterization of Biosynthetic Gene Clusters
In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govrsc.org These clusters typically include genes encoding the core scaffold-synthesizing enzyme (e.g., a terpene cyclase), tailoring enzymes (e.g., cytochrome P450s and acetyltransferases), and sometimes transport and regulatory proteins. hilarispublisher.com
The identification of the BGC for this compound would involve sequencing the genome of a producing fungal strain and using bioinformatics tools to search for a cluster containing a drimenol cyclase gene alongside genes for P450s and acetyltransferases. nih.govhilarispublisher.com The complete elucidation of the biosynthetic pathway for drimane-type sesquiterpene esters in Aspergillus calidoustus serves as a prime example of this approach. acs.org Although the specific BGC for this compound has not been explicitly detailed, the principles of fungal BGCs suggest its existence and co-localization of the necessary biosynthetic genes. rsc.org
Chemical Synthesis and Derivatization of 6,11 Di O Acetylalbrassitriol Analogues
Total Synthesis Approaches to the Albrassitriol (B161333) Core Structure
The total synthesis of the albrassitriol core has been approached from different chiral pool starting materials, demonstrating the versatility of synthetic organic chemistry in accessing complex natural products. Two notable starting points are (+)-sclareolide and (+)-larixol.
One expeditious synthesis of (−)-albrassitriol commences with the commercially available (+)-sclareolide. Current time information in Bangalore, IN. This approach involves a conventional three-step sequence to convert (+)-sclareolide into an aldehyde alcohol intermediate. Current time information in Bangalore, IN. A key challenge in this synthesis is the regioselective dehydration of this intermediate to form the desired alkene, as several isomeric alkenes are possible. Current time information in Bangalore, IN. Following the successful formation of the correct alkene intermediate, a pivotal step is a singlet oxygen [4 + 2] cycloaddition, which proceeds with the desired stereoselectivity to introduce the 1,4-cis-hydroxyl groups characteristic of the albrassitriol core. Current time information in Bangalore, IN. The resulting endoperoxide is then reduced, for instance using a thiourea/methanol system, to yield (−)-albrassitriol. Current time information in Bangalore, IN. This synthetic route is efficient, providing (−)-albrassitriol in 10 steps from (+)-sclareolide. Current time information in Bangalore, IN.
| Starting Material | Key Steps | Final Product(s) | Overall Yield | Reference |
| (+)-Sclareolide | Aldehyde alcohol formation, regioselective dehydration, singlet oxygen [4+2] cycloaddition, reduction of endoperoxide. | (−)-Albrassitriol | Not specified in abstract | Current time information in Bangalore, IN. |
| (+)-Larixol | Conversion to 14,15-bisnorlab-7-ene-6,13-dione, Norrish type II degradation, dihydroxylation with OsO₄, reduction of C6-ketone. | (−)-Albrassitriol, (−)-6-epi-albrassitriol | 12.4%, 13.6% | researchgate.net |
Semi-Synthetic Modifications of 6,11-Di-O-acetylalbrassitriol
While specific literature detailing the semi-synthetic modifications of this compound is limited, the generation of this compound from its parent triol, albrassitriol, and the general principles of modifying acetylated drimanes are well-established. The synthesis of this compound is a straightforward derivatization of albrassitriol.
The acetylation of hydroxyl groups in drimane (B1240787) sesquiterpenoids is a common strategy to alter their physicochemical properties and to probe the importance of these functional groups for biological activity. Standard acetylation conditions, such as the use of acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), are typically employed. In the case of albrassitriol, which possesses hydroxyl groups at positions C6, C9, and C11, selective acetylation can be a challenge due to the differing reactivity of the hydroxyl groups (primary, secondary, tertiary). However, conditions can be optimized to favor the formation of the 6,11-di-O-acetylated product. For instance, selective protection of the less reactive hydroxyl group followed by acetylation of the remaining ones and subsequent deprotection is a common tactic.
Once this compound is obtained, it can serve as a precursor for further semi-synthetic modifications. The remaining free hydroxyl group (at C9) can be a handle for further functionalization. For example, it could be oxidized to a ketone or subjected to esterification with various carboxylic acids to introduce different side chains. Furthermore, the acetyl groups themselves could potentially be selectively removed and replaced with other acyl groups to fine-tune the molecule's properties. The presence of the double bond in the drimane core also offers a site for various chemical transformations, such as epoxidation or hydrogenation, leading to a diverse array of novel analogues.
General strategies for the derivatization of drimane sesquiterpenoids often involve the modification of existing functional groups. For example, in the synthesis of a focused library of drimane sesquiterpenoids, the acetylation of a tertiary alcohol was achieved using acetyl chloride and pyridine. biorxiv.org This highlights a standard method that could be applied to the albrassitriol core.
Design and Synthesis of Novel Drimane Sesquiterpenoid Analogues for Research
The drimane scaffold serves as a versatile template for the design and synthesis of novel analogues with the aim of discovering new research tools or therapeutic leads. These efforts often focus on introducing functionalities not commonly found in natural drimanes or modifying the core skeleton itself.
A significant area of research has been the introduction of nitrogen atoms into the drimane framework, leading to the synthesis of novel nitrogen-containing drimane and homodrimane sesquiterpenoids. wur.nl These syntheses often start from readily available precursors like sclareolide. wur.nl For example, drimanic and homodrimanic oximes can be prepared from ketone derivatives of sclareolide, and these oximes can then be reduced to the corresponding amines using reagents like lithium aluminium hydride. wur.nl The introduction of nitrogen is of interest as it can profoundly alter the biological activity profile of the parent terpenoid. wur.nl
The design of novel analogues is not limited to the introduction of heteroatoms. Modifications of the side chains and the stereochemistry of the decalin core are also key strategies. For instance, the synthesis of drimane meroterpenoids, which are hybrid molecules combining a drimane unit with another chemical moiety (often an aromatic fragment), has been a fruitful area of research. rsc.org These complex molecules can be accessed through a combination of biocatalysis and chemical synthesis, highlighting a modern approach to generating molecular diversity. rsc.org
Biological Activities and Mechanistic Studies of 6,11 Di O Acetylalbrassitriol and Its Analogues
Phytotoxic and Pathogenic Roles in Plant-Microbe Interactions (e.g., in Alternaria brassicae context)
Albrassitriol (B161333), the parent compound of 6,11-Di-O-acetylalbrassitriol, has been identified as a secondary metabolite produced by the phytopathogenic fungus Alternaria brassicae, the causal agent of black spot disease in canola and other brassica crops. The role of albrassitriol in the pathogenesis of this disease has been a subject of investigation, with some conflicting findings in the scientific literature.
One study reported that (-)-albrassitriol exhibits phytotoxic effects on canola, suggesting its contribution to the disease symptoms observed during infection. However, other research has indicated that albrassitriol, along with other sesquiterpenoids like isoalbrassitriol (B14319695) and brassicadiol also produced by A. brassicae, shows no phytotoxicity towards canola. These contradictory reports highlight the complexity of plant-pathogen interactions and suggest that the phytotoxic effects of these metabolites may be influenced by various factors, such as the specific plant cultivar, environmental conditions, or the concentration of the compound.
The acetylation of hydroxyl groups, as in this compound, is a common modification in natural products that can significantly alter their biological activity. Acetylation can affect the compound's polarity, solubility, and ability to interact with cellular targets. While direct studies on the phytotoxicity of this compound are not currently available, the modification could potentially enhance its phytotoxic properties by facilitating its transport across plant cell membranes. Further research is needed to elucidate the precise role of this acetylated derivative in the context of Alternaria brassicae infection.
In Vitro Molecular and Cellular Investigations
Enzyme Inhibition Studies (e.g., Acetylcholinesterase activity of related Albrassitriol)
The potential of drimane (B1240787) sesquiterpenoids to act as enzyme inhibitors has been explored, with some studies focusing on acetylcholinesterase (AChE), an enzyme critical for nerve function in insects and animals. While direct data on the acetylcholinesterase inhibitory activity of albrassitriol or its di-acetylated form is scarce, research on other drimane-type sesquiterpenoids suggests that this class of compounds can interact with AChE.
For instance, a study on drimane-type sesquiterpenoids isolated from the endophytic fungus Paecilomyces sp. demonstrated moderate inhibitory activity against acetylcholinesterase. nih.gov Another investigation reported that certain drimane derivatives exhibit weak anti-acetylcholinesterase activity. cjnmcpu.com Specifically, aspergillusidone A, a drimane derivative, was found to inhibit acetylcholinesterase with an IC50 value of 56.75 μM. nih.gov These findings suggest that the drimane skeleton can serve as a scaffold for the development of acetylcholinesterase inhibitors. The presence and orientation of functional groups, such as the hydroxyl and acetyl groups in albrassitriol and this compound, would likely play a crucial role in their potential interaction with the active site of the enzyme. Molecular docking studies have predicted that drimane sesquiterpenoids can bind to the catalytic pocket of AChE through hydrophobic interactions. nih.gov
Antimicrobial Activities and Mechanisms
The drimane sesquiterpenoid drimenol (B159378), a structural analogue of albrassitriol, has demonstrated notable antifungal activity against a range of plant and human pathogenic fungi. Of particular interest is its efficacy against Botrytis cinerea, the fungus responsible for grey mold disease in numerous crops.
Studies have shown that drimenol can inhibit the mycelial growth of Botrytis cinerea. The antifungal activity is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound required to inhibit 50% of the fungal growth. The antifungal efficacy of drimenol and its derivatives against B. cinerea is presented in the table below.
| Compound | EC50 against Botrytis cinerea (ppm) | Reference |
| Drimenol | 80 | nih.gov |
| Nordrimenone | 92 | nih.gov |
| Drimenyl acetate (B1210297) | 80 | nih.gov |
| Drimenyl-epoxy-acetate | 314 | nih.gov |
These results indicate that drimenol and its acetate derivative are equally effective at inhibiting the growth of B. cinerea, while modifications like epoxidation can reduce the activity. nih.gov Furthermore, drimenol has been shown to reduce the germination of B. cinerea conidia by nearly half at concentrations of 40 and 80 ppm. nih.govmdpi.com The presence of the double bond between carbons 7 and 8 in the drimane structure is considered a key feature for its antifungal activity. nih.gov
Research into the mechanism of drimenol's antifungal action against Botrytis cinerea has revealed several cellular-level disruptions. These findings provide a deeper understanding of how this drimane sesquiterpenoid exerts its inhibitory effects.
Membrane Integrity: One of the primary modes of action of drimenol is the disruption of fungal plasma membrane integrity. mdpi.commdpi.com Studies using the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, have shown that treatment with drimenol leads to increased fluorescence in the conidia of B. cinerea. mdpi.com This indicates that drimenol damages the cell membrane, leading to increased permeability and subsequent cell death. mdpi.com
Reactive Oxygen Species (ROS) Production: Drimenol treatment has also been found to induce the production of reactive oxygen species (ROS) in B. cinerea. mdpi.commdpi.com ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, ultimately leading to oxidative stress and cell death. The increased production of ROS suggests that drimenol's antifungal activity is, at least in part, mediated by the induction of an oxidative burst within the fungal cells. mdpi.com
Gene Expression Studies: Investigations into the genetic response of B. cinerea to drimenol have provided further mechanistic insights. It has been observed that in the presence of drimenol, the expression of the bchex gene is significantly upregulated. mdpi.com This gene encodes a key protein of the Woronin body, a structure that seals septal pores in response to cellular damage. The overexpression of bchex suggests that the fungus is attempting to mitigate the cellular damage caused by drimenol. mdpi.com In contrast, polygodial, another drimane with a different mechanism, leads to the downregulation of this gene. mdpi.com
Antifungal Effects (e.g., against Botrytis cinerea for related Drimenol)
Quorum Sensing Modulation (e.g., by related Drimendiol)
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This system is often involved in the regulation of virulence factors and biofilm formation, making it an attractive target for antimicrobial strategies.
The drimane sesquiterpenoid drimendiol (B1249602), which is closely related to albrassitriol, has been identified as an inhibitor of quorum sensing. targetmol.comsci-hub.se By interfering with bacterial communication, drimendiol can potentially disrupt the coordinated pathogenic behavior of bacteria, thereby reducing their virulence. The ability to modulate quorum sensing highlights another facet of the biological activity of drimane sesquiterpenoids and suggests their potential application as anti-virulence agents. While the specific mechanisms of quorum sensing inhibition by drimendiol are still under investigation, this finding opens up new avenues for the development of novel antibacterial therapies that are less likely to promote resistance compared to traditional antibiotics.
Exploration of Other Bioactivity Profiles in Related Chemical Classes
The drimane sesquiterpenoids, the chemical class encompassing this compound, are renowned for a wide array of significant biological activities. beilstein-journals.org These natural products, characterized by a decahydronaphthalene (B1670005) core, are found in various plants, fungi, and marine organisms. beilstein-journals.orgresearchgate.netcjnmcpu.com
Extensive research has highlighted their potent antifungal properties. researchgate.net For instance, drimenol has been identified as a broad-spectrum fungicidal agent, effective against human pathogens like Candida albicans, Aspergillus, and Cryptococcus at concentrations causing 100% fungal death ranging from 8 to 64 µg/ml. microbialcell.com Other drimane derivatives have demonstrated efficacy against plant pathogenic fungi. cjnmcpu.com The antifungal mechanism can involve the rupture of the fungal cell wall and membrane at high concentrations. microbialcell.com
Antimicrobial activity is another hallmark of this class. researchgate.net Sesquiterpenes such as cinnamodial (B190799) have shown antimycobacterial activity, and various drimanes from the plant Warburgia ugandensis are effective against Mycobacterium species. microbialcell.comacademicjournals.org Additionally, N-acetyl-L-valine-conjugated drimane sesquiterpenoids have exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. researchgate.net
Beyond antimicrobial effects, drimane sesquiterpenoids display significant antiproliferative and cytotoxic activities against various cancer cell lines. researchgate.netrsc.org Compounds isolated from Warburgia ugandensis and the marine sponge Dendrodoris carbunculosa have shown toxicity towards nasopharyngeal cancer cells and lymphoma cells, respectively. researchgate.netmdpi.com Some drimanes have also been reported to induce apoptosis in human glioma cells. cjnmcpu.comresearchgate.net
Other notable bioactivities include:
Anti-inflammatory effects, with some compounds inhibiting nitric oxide (NO) production. rsc.org
Antifeedant activity against insects, with polygodial being a well-known example. beilstein-journals.orgnih.gov
Anthelmintic properties, particularly for compounds possessing an α,β-unsaturated 1,4-dialdehyde moiety like polygodial. kuleuven.be
Antiplasmodial activity has also been reported for extracts containing drimane sesquiterpenoids. academicjournals.org
Proangiogenic activity has been observed in some drimane-type sesquiterpenes in in vivo zebrafish models. nih.gov
Structure-Activity Relationship (SAR) and Mechanistic Pathways
The diverse biological activities of drimane sesquiterpenoids are intrinsically linked to their specific structural features. Structure-activity relationship (SAR) studies are crucial for understanding their mechanisms of action and for guiding the synthesis of more potent analogues. nih.gov
Elucidating the Influence of Acetyl Groups on Biological Function
The presence and position of acetyl groups can significantly modulate the biological activity of drimane sesquiterpenoids, often by altering properties like lipophilicity and interaction with biological targets. While direct studies on this compound are scarce, analysis of related acetylated compounds provides valuable insights.
Identification of Key Structural Features for Activity within Drimane Sesquiterpenoids
SAR analyses across the drimane family have identified several key structural motifs critical for their biological functions:
The Δ7,8-Double Bond: A consensus from multiple studies indicates that the double bond between carbons 7 and 8 is a crucial feature for both antifungal and cytotoxic activities. researchgate.netmdpi.comnih.gov Its presence creates a specific electronic feature, a negative minimum value in the molecular electrostatic potential (MEP), that is observed in active compounds but absent in inactive ones. researchgate.netnih.gov The loss of this double bond often leads to a significant decrease or complete loss of activity. mdpi.comchemfaces.com
The Dialdehyde (B1249045) Moiety: The 1,4-dialdehyde functionality, as seen in polygodial, is essential for potent anthelmintic and cytotoxic effects. researchgate.netkuleuven.be This feature is highly reactive and is thought to interact with primary amines and other nucleophiles in biological systems. nih.gov
Hydroxyl Groups: The position of hydroxyl groups can greatly impact bioactivity. A hydroxyl group at C-9, as in warburganal, has been shown to increase cytotoxic activity compared to its non-hydroxylated counterpart, polygodial. researchgate.netmdpi.com Similarly, a hydroxyl group at C-3 has been implicated as important for antiproliferative effects. rsc.org
Lactone Rings: Many bioactive drimanes feature a lactone ring, formed between different carbon positions (e.g., 11,12-lactone or 12,11-lactone). This moiety is present in numerous derivatives with cytotoxic and antifungal properties. cjnmcpu.commdpi.com
Comparative Analysis of Biological Potency across Drimane Sesquiterpenoid Analogues (e.g., Drimenol, Polygodial, Ugandenial A)
Comparing the biological potency of specific drimane analogues clearly illustrates the impact of the structural features discussed above.
Drimenol , a foundational drimane sesquiterpenoid, is a potent, broad-spectrum antifungal agent. microbialcell.com However, it is considered less potent in other assays, such as anthelmintic tests, when compared to dialdehyde-containing analogues like polygodial. kuleuven.be
Polygodial is one of the most studied drimanes, known for its strong antifeedant, cytotoxic, and anthelmintic activities. researchgate.netnih.govkuleuven.be Its potency is largely attributed to the α,β-unsaturated dialdehyde system.
Ugandenial A , another drimane isolated from Warburgia ugandensis, demonstrates the importance of specific substitutions. It showed cytotoxic activity against the KB cancer cell line with an IC₅₀ value of 5.3 µM. researchgate.net Its activity, along with that of other related compounds, is often compared to polygodial. For instance, Warburganal , which is 9-hydroxypolygodial, is more cytotoxic than polygodial. researchgate.netmdpi.com Another analogue, Muzigadial , exhibited three-to-fivefold higher cytotoxic activity than polygodial. researchgate.net
This comparative data underscores that while the basic drimane skeleton is a privileged scaffold for bioactivity, the specific functional groups and their stereochemistry are the ultimate determinants of potency and selectivity.
Future Research Trajectories and Academic Impact
Identification of Novel Biological Targets and Signaling Pathways
The chemical compound 6,11-Di-O-acetylalbrassitriol is a drimane (B1240787) sesquiterpenoid that has been identified as a metabolite produced by the fungus Alternaria brassicae. This fungus is a known plant pathogen, responsible for causing black spot disease in various Brassica species, including rapeseed and cabbage. While direct research into the specific biological targets and signaling pathways of this compound is not extensively documented, the broader context of its origin and chemical class provides fertile ground for future investigation.
Alternaria brassicae is known to produce a range of phytotoxic compounds that contribute to its pathogenicity. These include both host-specific toxins, such as the proteinaceous ABR-toxin, and non-host-specific low molecular weight compounds like destruxin B. nih.govapsnet.org These toxins play a crucial role in the development of disease symptoms by disrupting the host plant's cellular processes. nih.gov Given that this compound is produced by this pathogen, a primary area of future research will be to determine its role, if any, in the pathogenesis of black spot disease.
Future studies could focus on:
Elucidating Phytotoxic Mechanisms: Investigating whether this compound acts as a phytotoxin. This would involve bioassays on susceptible Brassica species to observe for symptoms such as chlorosis, necrosis, or growth inhibition.
Identifying Cellular Targets: Pinpointing the specific molecular targets within plant cells. As a drimane sesquiterpenoid, it may interact with cell membranes, specific enzymes, or signaling proteins. nih.gov The presence of acetyl groups suggests potential interactions with enzymes involved in acetylation and deacetylation processes, which are crucial for regulating gene expression and protein function.
Mapping Signaling Cascades: Determining the signaling pathways that are activated or inhibited by this compound. This could involve transcriptomic and proteomic analyses of plant cells treated with this compound to identify changes in gene expression and protein phosphorylation states. Understanding these pathways is key to comprehending the full scope of its biological impact.
Applications in Agricultural Science and Plant Pathology
The study of this compound and related drimane sesquiterpenoids holds significant potential for agricultural science and plant pathology. The biological activities exhibited by this class of compounds are diverse and include antifungal, antibacterial, and insect antifeedant properties, making them attractive candidates for the development of novel crop protection agents. mdpi.comfrontiersin.orgmdpi.com
Key future research trajectories in this area include:
Development of Natural Fungicides: Drimane sesquiterpenoids have demonstrated notable antifungal activity against a range of plant pathogens. nih.govnih.gov Research into the efficacy of this compound against various fungal diseases could lead to the development of new, potentially more sustainable, fungicides. Its mechanism of action could be novel, offering a solution to the growing problem of fungicide resistance.
Insect Antifeedant and Insecticidal Properties: Many drimane sesquiterpenoids act as deterrents to insect feeding. rsc.org Investigating the antifeedant or insecticidal properties of this compound could pave the way for new biopesticides to protect crops from insect damage.
Understanding Plant-Pathogen Interactions: As a secondary metabolite from a plant pathogen, this compound is a valuable tool for dissecting the intricate interactions between Alternaria brassicae and its host plants. Studying its effects can provide insights into the mechanisms of plant defense and pathogen virulence. nih.gov
Advanced Methods for Sustainable Production and Diversification of Derivatives
The natural production of this compound from Alternaria brassicae cultures is likely to be low-yield, making it impractical for large-scale applications. Therefore, developing sustainable and efficient production methods is a critical area of future research.
Promising avenues for research include:
Microbial Synthesis: Synthetic biology approaches can be employed to engineer model microorganisms, such as Escherichia coli or yeast, for the heterologous production of sesquiterpenoids. mdpi.com This involves transferring the biosynthetic genes for this compound from Alternaria brassicae into a microbial chassis that can be optimized for high-yield production through metabolic engineering. nih.gov Algal systems also present a sustainable platform for producing sesquiterpenoids. biorxiv.orgbiorxiv.orgresearchgate.net
Biocatalytic Derivatization: Biocatalysis offers a powerful tool for the structural modification of complex molecules like sesquiterpenoids. tandfonline.comnih.gov Enzymes such as lipases and cytochrome P450 monooxygenases can be used to create a diverse range of derivatives from the parent molecule. nih.govdigitellinc.com This allows for the synthesis of novel compounds with potentially enhanced biological activities or improved physicochemical properties for agricultural applications. For example, selective acylation or hydroxylation of the drimane skeleton could lead to derivatives with increased potency or a broader spectrum of activity. nih.govchemrxiv.org
Flow Chemistry and Process Optimization: The use of flow biocatalysis can significantly improve the efficiency of enzymatic reactions for sesquiterpene synthesis. d-nb.info Continuous flow systems can overcome issues of low solubility and product inhibition, leading to higher yields and a more sustainable process. d-nb.info
By exploring these advanced production and derivatization strategies, researchers can unlock the full potential of this compound and its analogues for various applications, particularly in the development of new agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



